molecular formula C16H22N2O B10843288 4-(2-(Diethylamino)ethylamino)-1-naphthol

4-(2-(Diethylamino)ethylamino)-1-naphthol

Katalognummer B10843288
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: LVUBFHBEMVTCJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Diethylamino)ethylamino)-1-naphthol is an organic compound with a complex structure that includes a naphthol group and a diethylaminoethylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(diethylamino)ethylamino)-1-naphthol typically involves the reaction of 1-naphthol with diethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Diethylamino)ethylamino)-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted naphthol compounds .

Wissenschaftliche Forschungsanwendungen

4-(2-(Diethylamino)ethylamino)-1-naphthol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-(diethylamino)ethylamino)-1-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its molecular structure allows it to bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-(Diethylamino)ethoxy)benzophenone
  • 4-(Diethylamino)salicylaldehyde
  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

Compared to similar compounds, 4-(2-(diethylamino)ethylamino)-1-naphthol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its naphthol core and diethylaminoethylamino substituent provide a versatile platform for various chemical modifications and applications .

Eigenschaften

Molekularformel

C16H22N2O

Molekulargewicht

258.36 g/mol

IUPAC-Name

4-[2-(diethylamino)ethylamino]naphthalen-1-ol

InChI

InChI=1S/C16H22N2O/c1-3-18(4-2)12-11-17-15-9-10-16(19)14-8-6-5-7-13(14)15/h5-10,17,19H,3-4,11-12H2,1-2H3

InChI-Schlüssel

LVUBFHBEMVTCJQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC1=CC=C(C2=CC=CC=C21)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.